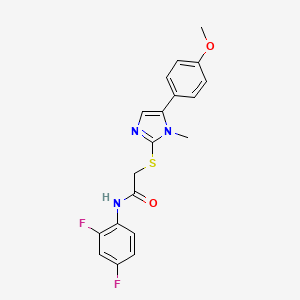

N-(2,4-difluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Descripción

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O2S/c1-24-17(12-3-6-14(26-2)7-4-12)10-22-19(24)27-11-18(25)23-16-8-5-13(20)9-15(16)21/h3-10H,11H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHINYIROATENM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2,4-difluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, highlighting mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a difluorophenyl moiety and an imidazole derivative. Its chemical formula can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity : The compound exhibits notable antimicrobial properties, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers. Studies indicate that it can effectively inhibit the growth of H. pylori, suggesting its potential use in treating gastric disorders .

Anticancer Potential : Preliminary research indicates that N-(2,4-difluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including colon and breast cancer cells . The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Biological Activity Data

Case Studies and Research Findings

- Gastroprotective Effects : In a study examining the gastroprotective effects of the compound, researchers found that it significantly reduced gastric lesions in animal models induced by ethanol and NSAIDs. The mechanism was attributed to its ability to enhance mucosal defense mechanisms and inhibit inflammatory responses .

- Cancer Cell Line Studies : A series of experiments evaluated the cytotoxic effects of N-(2,4-difluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide on various cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, with the compound exhibiting higher potency against colon cancer cells compared to breast cancer cells .

- Pharmacokinetics : Pharmacokinetic studies have indicated that the compound has favorable absorption characteristics with a half-life conducive to therapeutic use. This suggests that it could be effectively administered in clinical settings for chronic conditions like ulcers or cancer .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of compounds similar to N-(2,4-difluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Tests : In a study evaluating the cytotoxic effects of imidazole derivatives, certain compounds exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against several human cancer cell lines including OVCAR-8 and NCI-H40 . This suggests that modifications in the imidazole structure can enhance anticancer activity.

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. For instance, compounds with a similar thioacetamide structure have been shown to activate apoptotic pathways, leading to cell death in tumor cells .

Pharmacological Properties

The pharmacological profile of N-(2,4-difluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide reveals several promising attributes:

Biochemical Characteristics

- Solubility and Stability : The compound has been characterized for its solubility in various solvents, which is crucial for its bioavailability in biological systems. Studies suggest that the presence of the methoxy group enhances solubility compared to other derivatives .

- Metabolic Stability : Investigations into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties indicate that modifications can lead to improved metabolic stability, thus prolonging the compound's action within the body .

Synthesis and Derivative Development

The synthesis of N-(2,4-difluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide involves several steps that can be optimized for yield and purity.

Synthetic Pathways

- Key Reactions : The synthesis typically involves nucleophilic substitution reactions where the thioacetamide is formed through the reaction of 5-(4-methoxyphenyl)-1-methylimidazole with appropriate acylating agents. This method allows for variations that can lead to new derivatives with enhanced properties .

Potential Research Areas

- Expanded Anticancer Testing : Further testing against a broader range of cancer cell lines and in vivo models could provide deeper insights into its efficacy and safety profile.

- Mechanistic Studies : Understanding the precise mechanisms through which this compound induces apoptosis could lead to more targeted therapies.

Comparación Con Compuestos Similares

Comparative Analysis Table

Key Findings and Implications

- Core Heterocycle : Imidazole and triazole derivatives exhibit tautomerism (e.g., thione-thiol equilibrium in triazoles ), which may influence stability and binding modes. Benzothiazole and oxadiazole cores prioritize different biological targets (e.g., antitumor vs. antimicrobial).

- Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance solubility, while electron-withdrawing groups (e.g., difluorophenyl) increase lipophilicity and membrane penetration.

- Synthetic Feasibility : Yields for imidazole derivatives (72–79% ) are comparable to triazoles (68–85% ), suggesting similar synthetic accessibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.